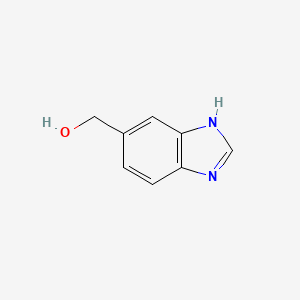

1H-benzimidazol-5-ylmethanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3H-benzimidazol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c11-4-6-1-2-7-8(3-6)10-5-9-7/h1-3,5,11H,4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPDIGZAMXKBCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1CO)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00542495 | |

| Record name | (1H-Benzimidazol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106429-29-2 | |

| Record name | (1H-Benzimidazol-6-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00542495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-benzimidazol-5-ylmethanol: Strategies and Methodologies for Drug Discovery and Development

Abstract

1H-benzimidazol-5-ylmethanol is a pivotal structural motif in contemporary medicinal chemistry, serving as a key building block for a multitude of pharmacologically active agents. Its presence in various therapeutic candidates underscores the importance of efficient and scalable synthetic routes. This technical guide provides a comprehensive overview of the principal methodologies for the synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The narrative emphasizes the chemical rationale behind experimental choices, offering field-proven insights to ensure scientific integrity and reproducibility. Detailed, step-by-step protocols, comparative data, and visual representations of synthetic workflows are presented to facilitate practical application in a laboratory setting.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus is a privileged heterocyclic scaffold, renowned for its diverse biological activities.[1][2] This is largely attributed to its ability to mimic natural purine bases, allowing for interactions with various biological macromolecules. Consequently, benzimidazole derivatives have found applications as anticancer, antiviral, antibacterial, and antihypertensive agents.[1][3] this compound, in particular, offers a versatile handle for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug molecules.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be broadly categorized into two main strategies:

-

Functional Group Transformation of Pre-formed Benzimidazoles: This approach involves the modification of a substituent at the 5-position of a pre-existing benzimidazole ring. The most common transformations are the reduction of a carboxylic acid, ester, or aldehyde functionality.

-

De Novo Synthesis of the Benzimidazole Ring: This strategy involves the construction of the benzimidazole core from acyclic precursors, typically an o-phenylenediamine derivative and a suitable one-carbon or two-carbon source.

The choice of strategy often depends on the availability and cost of starting materials, desired scale of the reaction, and tolerance to specific reaction conditions.

Synthetic Methodologies and Experimental Protocols

Reduction of 5-Substituted Benzimidazole Derivatives

This is arguably the most direct and widely employed approach for the synthesis of this compound. The choice of the starting material and the reducing agent is critical for the success of the synthesis.

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Due to the low electrophilicity of the carboxyl group, strong reducing agents are required.

Causality Behind Experimental Choices:

-

Reducing Agent: Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation.[4] Unlike sodium borohydride (NaBH₄), which is generally not reactive enough to reduce carboxylic acids, LiAlH₄ is a potent hydride donor capable of effecting this conversion. The reaction proceeds via the formation of a lithium carboxylate salt, followed by coordination of the aluminum hydride and subsequent hydride transfers.

-

Solvent: Anhydrous tetrahydrofuran (THF) is a common solvent for LiAlH₄ reductions.[4] It is an aprotic ether that is relatively unreactive towards the reducing agent and effectively solvates the lithium and aluminum species. The use of a dry solvent is crucial to prevent the violent reaction of LiAlH₄ with water, which would quench the reagent and reduce the yield.

-

Inert Atmosphere: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent the reaction of LiAlH₄ with atmospheric moisture and oxygen.[4]

Experimental Protocol:

-

Suspend 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet.[4]

-

Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise to the suspension at room temperature.[4]

-

Heat the reaction mixture to 65 °C and stir for 48 hours.[4]

-

Cool the reaction mixture to 0 °C in an ice bath and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with ethyl acetate.

-

Combine the filtrate and the washings, and evaporate the solvent under reduced pressure to yield the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.[5][6]

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation that can be achieved with milder reducing agents.

Causality Behind Experimental Choices:

-

Reducing Agent: Sodium borohydride (NaBH₄) is an ideal reagent for this reduction.[5][7] It is a selective reducing agent that readily reduces aldehydes and ketones but is unreactive towards many other functional groups, such as esters and carboxylic acids. Its ease of handling and milder reactivity compared to LiAlH₄ make it a preferred choice when applicable.

-

Solvent: Methanol is a common solvent for NaBH₄ reductions.[5][7] It is a protic solvent that can protonate the intermediate alkoxide to generate the final alcohol product. The reaction is typically performed at a low temperature (0 °C) to control the rate of reaction and minimize potential side reactions.

Experimental Protocol:

-

Dissolve 1H-benzimidazole-5-carbaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer.[5]

-

Cool the solution to 0 °C in an ice bath.[5]

-

Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise to the stirred solution, ensuring the temperature remains at 0 °C.[5]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.[5]

-

Quench the reaction by the slow addition of deionized water.[5]

-

Remove the methanol under reduced pressure.[5]

-

Extract the aqueous residue with ethyl acetate (3 x).[5]

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.[5]

-

Purify the crude product by column chromatography on silica gel if necessary.[5][6]

De Novo Synthesis of the Benzimidazole Ring

Causality Behind Experimental Choices:

-

Starting Materials: 3,4-Diaminobenzyl alcohol and formic acid are suitable starting materials for the de novo synthesis of this compound. The diamine provides the benzene and two nitrogen atoms of the imidazole ring, while formic acid serves as the one-carbon source for the C2 position of the benzimidazole.

-

Reaction Conditions: The reaction is typically carried out under acidic conditions and at elevated temperatures to facilitate the condensation and subsequent cyclization. Microwave irradiation has been shown to significantly reduce reaction times and improve yields for benzimidazole synthesis.[8]

Experimental Protocol (Illustrative):

-

To a solution of 3,4-diaminobenzyl alcohol (1.0 eq) in formic acid, add a catalytic amount of a suitable acid catalyst if necessary.

-

Heat the reaction mixture at reflux or under microwave irradiation until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and neutralize with a suitable base, such as a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Synthetic Route | Starting Material | Reagents | Solvent | Yield (%) | Reference |

| Reduction of Carboxylic Acid | 1H-Benzo[d]imidazole-5-carboxylic acid | LiAlH₄ | THF | 77 | [4] |

| Reduction of Aldehyde | 1H-Benzimidazole-5-carbaldehyde | NaBH₄ | Methanol | - | [5][7] |

| De Novo Synthesis | 3,4-Diaminobenzyl alcohol | Formic Acid | - | - | - |

Note: Yields can vary depending on the specific reaction conditions and scale.

Visualization of Synthetic Workflows

Workflow for the Reduction of 1H-Benzimidazole-5-carboxylic Acid

Caption: Reduction of a carboxylic acid to this compound.

Workflow for the Reduction of 1H-Benzimidazole-5-carbaldehyde

Caption: Reduction of an aldehyde to this compound.

Conclusion

The synthesis of this compound is a well-established process with multiple viable routes. The choice of the optimal synthetic strategy is contingent upon factors such as the availability of starting materials, scalability, and the specific requirements of the research or development program. The reduction of pre-formed 5-substituted benzimidazoles, particularly the carboxylic acid or aldehyde, offers a direct and efficient pathway to the target molecule. This guide has provided a detailed examination of these key methodologies, emphasizing the underlying chemical principles and providing practical, step-by-step protocols to aid in their successful implementation.

References

- Taylor & Francis Group. (2024, March 6).

- ChemicalBook. This compound synthesis.

- BenchChem. Synthesis of (1-pentyl-1H-imidazol-2-yl)methanol: A Comprehensive Technical Guide.

- PrepChem.com. Synthesis of 1-methoxy-2-methyl-α-phenyl-1H-benzimidazole-5-methanol.

- MIDDE SRIDHAR CHEMISTRY. (2021, February 21). BENZIMIDAZOLE SYNTHESIS#PREPARATION OF BENZIMIDAZOLE#PROPERTIES OF BENZIMIDAZOLE [Video]. YouTube.

- Vibzzlab. (2020, November 5). Benzimidazole : Organic Synthesis [Video]. YouTube.

- Connect Journals.

- BenchChem. Synthesis protocol for 1H-Benzimidazole-4-methanol, 2-methyl-(9CI).

- RSC Publishing. (2016, April 12). Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es.

- MedCrave online. (2017, August 29).

Sources

- 1. connectjournals.com [connectjournals.com]

- 2. medcraveonline.com [medcraveonline.com]

- 3. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. prepchem.com [prepchem.com]

- 8. tandf.figshare.com [tandf.figshare.com]

1H-benzimidazol-5-ylmethanol CAS number 106429-29-2

An In-Depth Technical Guide to 1H-benzimidazol-5-ylmethanol (CAS: 106429-29-2)

Authored by: A Senior Application Scientist

Introduction

The benzimidazole scaffold, a bicyclic structure formed by the fusion of benzene and imidazole rings, is recognized as a "privileged structure" in medicinal chemistry.[1] This core is a fundamental component of numerous therapeutically important drugs, including proton pump inhibitors like omeprazole, anthelmintics such as albendazole, and antihypertensives like telmisartan.[2] The versatility of the benzimidazole ring system stems from its ability to interact with various biological targets through hydrogen bonding and other molecular interactions.[3]

Within this esteemed class of compounds, This compound (CAS No. 106429-29-2) emerges as a pivotal synthetic intermediate.[4] Its structure, featuring the benzimidazole core appended with a reactive hydroxymethyl (-CH₂OH) group, makes it an exceptionally valuable building block for the synthesis of novel, biologically active molecules. This guide provides an in-depth technical overview of its properties, synthesis, characterization, and applications, tailored for researchers, chemists, and professionals engaged in drug discovery and development.

Physicochemical Properties & Molecular Characterization

The precise characterization of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The identity and purity of this compound are established through a combination of spectroscopic and physical data.

Core Compound Identity

| Property | Data | Reference |

| CAS Number | 106429-29-2 | [5] |

| Molecular Formula | C₈H₈N₂O | [6] |

| Molecular Weight | 148.16 g/mol | [6] |

| Chemical Structure | (1H-benzo[d]imidazol-5-yl)methanol | [4] |

Spectroscopic Profile for Structural Elucidation

While a comprehensive experimental dataset for this specific molecule is not publicly aggregated, its structure allows for the reliable prediction of its spectroscopic profile based on well-established principles and data from closely related analogues.[7][8] This predictive analysis is crucial for researchers to confirm the identity of their synthesized material.

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~4.7-4.9 ppm (s, 2H, -CH₂OH): Singlet for the methylene protons. δ ~5.0-5.5 ppm (s, 1H, -OH): Broad singlet for the hydroxyl proton, exchangeable with D₂O. δ ~7.2-7.8 ppm (m, 3H, Ar-H): Multiplets for the aromatic protons on the benzene ring. δ ~8.1-8.3 ppm (s, 1H, NCHN): Singlet for the proton at the C2 position of the imidazole ring. δ ~12.0-12.5 ppm (br s, 1H, -NH): Broad singlet for the imidazole N-H proton. | Chemical shifts are based on standard values for aromatic, benzylic, and heterocyclic protons.[8][9] The N-H proton of benzimidazoles is typically deshielded and appears far downfield. |

| ¹³C NMR | δ ~60-65 ppm (-CH₂OH): Signal for the benzylic carbon. δ ~110-145 ppm (Ar-C): Multiple signals for the six carbons of the benzene ring and the two carbons of the imidazole ring fused to it. δ ~140-145 ppm (NCHN): Signal for the C2 carbon of the imidazole ring. | The chemical shifts are characteristic for the carbon environments within the benzimidazole and methanol moieties.[7] |

| Mass Spec (MS) | [M+H]⁺ at m/z ≈ 149.07: Expected molecular ion peak in ESI+ mode. | Corresponds to the molecular weight of the compound plus a proton. |

| IR Spectroscopy | ~3400-3200 cm⁻¹ (br): O-H and N-H stretching. ~3100-3000 cm⁻¹: Aromatic C-H stretching. ~1620, 1500, 1450 cm⁻¹: C=C and C=N stretching within the aromatic system. ~1050 cm⁻¹: C-O stretching of the primary alcohol. | These frequencies correspond to the characteristic vibrational modes of the functional groups present in the molecule.[10] |

Synthesis and Purification: A Validated Protocol

The most direct and frequently cited synthesis of this compound involves the reduction of its corresponding carboxylic acid.[6] This approach is efficient and relies on standard laboratory techniques.

Principle of Synthesis: Reduction of a Carboxylic Acid

The conversion of 1H-benzo[d]imidazole-5-carboxylic acid to this compound is a classic reduction reaction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which is necessary to reduce the stable carboxyl group directly to a primary alcohol. The reaction must be conducted in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon) to prevent the violent reaction of LiAlH₄ with water and to avoid side reactions.

Detailed Experimental Protocol

This protocol is adapted from a peer-reviewed procedure and designed to be self-validating through clear steps and checkpoints.[6]

Materials:

-

1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄) (2.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Ethanol (EtOH)

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, suspend 1H-benzo[d]imidazole-5-carboxylic acid (e.g., 2.0 g, 12.3 mmol) in 50 mL of anhydrous THF.

-

Reagent Addition: Under a positive pressure of nitrogen, carefully add LiAlH₄ (e.g., 983 mg, 24.7 mmol, 2.0 eq) portion-wise to the stirred suspension. Causality Note: Slow, portion-wise addition is critical to control the initial exothermic reaction.

-

Reaction Execution: Heat the reaction mixture to 65 °C and maintain stirring for 48 hours under the inert atmosphere. Trustworthiness Note: A 48-hour duration ensures the complete reduction of the starting material, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Quenching: After cooling the mixture to 0 °C in an ice bath, cautiously quench the excess LiAlH₄ by the slow, dropwise addition of ethyl acetate, followed by ethanol. This procedure safely decomposes the reactive hydride.

-

Isolation: Pour the resulting slurry into a mixture of EtOAc/EtOH and filter the solid aluminum salts.

-

Purification: Concentrate the filtrate under reduced pressure (rotary evaporation). The resulting crude solid can be further purified by column chromatography on silica gel using a gradient of methanol in dichloromethane or recrystallization to yield pure this compound (reported yield: 77%).[6]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Medicinal Chemistry and Drug Discovery

The true value of this compound lies in its utility as a versatile scaffold for chemical elaboration. The primary alcohol provides a reactive handle for a multitude of chemical transformations, allowing for its incorporation into more complex molecular architectures.

A Strategic Building Block

This compound is employed as an intermediate for creating libraries of novel compounds aimed at a wide array of biological targets.[4] Its derivatives have been investigated for numerous pharmacological activities.

| Pharmacological Activity | Therapeutic Area | Reference |

| Anticancer | Oncology | [2][11][12] |

| Antimicrobial / Antifungal | Infectious Diseases | [4][13][14] |

| Antiviral | Infectious Diseases | [2] |

| Antiparasitic / Anthelmintic | Infectious Diseases | [2][4] |

| Anti-inflammatory | Inflammation & Immunology | [3] |

| Enzyme Inhibition | Various (e.g., PI3K, Topo I) | [4][11][12] |

| Receptor Modulation | Various (e.g., Serotonin) | [4][15] |

Logical Pathway from Intermediate to Drug Candidate

The hydroxymethyl group can be easily oxidized to an aldehyde or carboxylic acid, converted to a leaving group (e.g., tosylate or halide) for nucleophilic substitution, or used in esterification and etherification reactions. Each of these secondary intermediates opens up new avenues for derivatization, enabling the exploration of a vast chemical space.

Caption: Derivatization pathways from this compound.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling this compound and its precursors.

-

Handling: Use only in a well-ventilated area, preferably within a chemical fume hood.[16] Avoid generating dust. Prevent contact with skin, eyes, and clothing by wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[16]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[16]

Disclaimer: This guide is for informational purposes only. Always consult the full, up-to-date Material Safety Data Sheet (MSDS) provided by the supplier before commencing any experimental work.

Conclusion

This compound is more than a mere chemical compound; it is a strategic tool in the arsenal of the medicinal chemist. Its straightforward synthesis and the reactive nature of its hydroxymethyl group provide a reliable and versatile entry point into the rich pharmacology of the benzimidazole family. For researchers and drug development professionals, a thorough understanding of this intermediate's properties, synthesis, and potential for derivatization is essential for designing the next generation of innovative therapeutics.

References

-

MySkinRecipes. (1H-benzo[d]imidazol-4-yl)methanol. MySkinRecipes. Available at: [Link]

-

Professional Ag Distribution Inc. MATERIAL SAFETY DATA SHEET. Professional Ag Distribution Inc. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances, 12(35), 22833–22867. Available at: [Link]

-

Unknown Author. What are the applications of Synthetic and Application of 1H-Benzimidazole-2-Methanol?. Available at: [Link]

-

LookChem. CAS 106429-29-2 | this compound - Suppliers list. LookChem. Available at: [Link]

-

Rivera, A., et al. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Crystallographic Communications, E68, o615. Available at: [Link]

-

Bouziane, A., et al. (2023). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Molecules, 28(14), 5395. Available at: [Link]

-

Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Cheméo. Available at: [Link]

-

Ghorab, M. M., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Publishing. Available at: [Link]

-

ResearchGate. Figure S5. 1 H NMR Spectra of 5-methyl-benzimidazole (2b). ResearchGate. Available at: [Link]

-

Gupta, A., et al. (2022). A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives. Pharmaceuticals, 15(11), 1369. Available at: [Link]

-

ResearchGate. Solubility of (b) 1H-imidazole, ... in toluene; points are the experimental values. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. c7dt02584j1.pdf. The Royal Society of Chemistry. Available at: [Link]

-

University of Wisconsin-Madison. NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

Traore, F., et al. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. TSI Journals. Available at: [Link]

-

Glaria, I., et al. (2025). Discovery of Functionalized 1H-benzo[d]imidazoles that Confer Protective Effects in a Phenotypic CLN3 Disease Patient-Derived iPSC Model. ACS Medicinal Chemistry Letters. Available at: [Link]

-

CP Lab Safety. 5-(Hydroxymethyl)-1H-benzimidazole, 1 gram. CP Lab Safety. Available at: [Link]

-

El-Sayed, H. A., et al. (2023). Eco-Friendly Synthesis of 1H-benzo[d]imidazole Derivatives by ZnO NPs Characterization, DFT Studies. Semantic Scholar. Available at: [Link]

-

Academia.edu. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol. Academia.edu. Available at: [Link]

-

Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 92, 129469. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Potassium hydrogen carbonate. Carl ROTH. Available at: [Link]

-

Poddar, S. K., et al. (2016). Synthesis and biological evaluation of 2-methyl-1Hbenzimidazole and 1H-benzimidazol-2-yl-methanol. Dhaka University Journal of Pharmaceutical Sciences, 15(1), 83-87. Available at: [Link]

-

Pérez-Silanes, S., et al. (2008). Design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands. Bioorganic & Medicinal Chemistry, 16(13), 6545-6554. Available at: [Link]

-

Kumar, A., et al. (2022). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Journal of Medicinal Chemistry, 65(4), 3469–3486. Available at: [Link]

Sources

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. (1H-benzo[d]imidazol-4-yl)methanol [myskinrecipes.com]

- 5. Page loading... [wap.guidechem.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. tsijournals.com [tsijournals.com]

- 10. (PDF) Synthesis and Biological Evaluation of 2-methyl-1H- benzimidazole and 1H-benzimidazol-2-yl-methanol [academia.edu]

- 11. Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. Benzimidazole derivatives. Part 5: design and synthesis of new benzimidazole-arylpiperazine derivatives acting as mixed 5-HT1A/5-HT3 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sds.chemtel.net [sds.chemtel.net]

Technical Guide: Spectroscopic Characterization of 1H-Benzimidazol-5-ylmethanol

CAS Registry Number: 106429-29-2

Molecular Formula: C

Executive Summary & Application Context

1H-benzimidazol-5-ylmethanol (also known as 5-(hydroxymethyl)benzimidazole) is a critical heterocyclic building block in medicinal chemistry. It serves as a primary intermediate in the synthesis of bioactive benzimidazole derivatives, including antiparasitic agents, proton pump inhibitors, and kinase inhibitors.

This guide provides a rigorous spectroscopic profile of the molecule, focusing on Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[3] A key technical challenge in characterizing this compound is the annular tautomerism inherent to the benzimidazole scaffold, which complicates signal assignment in solution-phase NMR. This guide addresses these dynamic equilibria to ensure accurate structural validation.

Synthesis & Sample Preparation Strategy

To ensure the spectroscopic data presented is contextually accurate, we define the standard synthesis route. The high-purity alcohol is typically generated via the reduction of 1H-benzimidazole-5-carboxylic acid.

Synthesis Protocol (Reduction)

-

Precursor: 1H-benzimidazole-5-carboxylic acid (CAS 15788-16-6).[4]

-

Reagent: Lithium Aluminum Hydride (LiAlH

).[2] -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

Conditions: Reflux under inert atmosphere (Ar or N

) for 48 hours. -

Workup: Quenching with EtOAc/EtOH, filtration, and evaporation.

-

Purification: Recrystallization from water/propan-2-ol or column chromatography.

NMR Sample Preparation

-

Solvent Choice: DMSO-d

is the mandatory solvent. Chloroform-d (CDCl -

Concentration: 10–15 mg in 0.6 mL DMSO-d

. -

Temperature: 298 K (Standard). Variable temperature (VT) NMR may be required to resolve tautomeric broadening.

Nuclear Magnetic Resonance (NMR) Analysis[3][5][6][7][8][9][10]

The Tautomerism Challenge

In solution, 5-substituted benzimidazoles exist in a rapid equilibrium between the 5-substituted and 6-substituted tautomers (N1-H vs N3-H).

In DMSO-d

H NMR Data (400 MHz, DMSO-d )

The following assignments correspond to the averaged structure observed in solution.

| Position | Shift ( | Multiplicity | Integration | Coupling ( | Assignment Logic |

| NH | 12.30 - 12.50 | Broad Singlet | 1H | - | Exchangeable acidic proton on imidazole ring. |

| H-2 | 8.15 - 8.25 | Singlet | 1H | - | Characteristic deshielded proton between two nitrogens. |

| H-4 | 7.55 - 7.60 | Singlet (br) | 1H | - | Ortho to hydroxymethyl, meta to NH. |

| H-7 | 7.50 - 7.55 | Doublet | 1H | 8.2 | Ortho to NH (on benzene ring). |

| H-6 | 7.15 - 7.25 | Doublet of Doublets | 1H | 8.2, 1.5 | Meta to NH, ortho to H-7. |

| OH | 5.10 - 5.25 | Triplet / Broad | 1H | 5.5 | Hydroxyl proton (couples to CH |

| CH | 4.55 - 4.65 | Doublet | 2H | 5.5 | Methylene group attached to OH. |

Note on H-4/H-6/H-7: The exact chemical shifts of the aromatic protons can vary by

C NMR Data (100 MHz, DMSO-d )

| Carbon Type | Shift ( | Assignment |

| C=N | 143.5 | C-2 (Imidazole ring) |

| Quaternary | 138.0 - 140.0 | C-3a / C-7a (Bridgehead carbons, broadened by tautomerism) |

| Quaternary | 135.5 | C-5 (Ipso to hydroxymethyl) |

| Aromatic CH | 122.0 | C-6 |

| Aromatic CH | 115.0 - 118.0 | C-7 |

| Aromatic CH | 110.0 - 112.0 | C-4 |

| Aliphatic | 63.5 | CH |

Mass Spectrometry (MS) Fragmentation

The fragmentation pattern of this compound under Electron Ionization (EI, 70 eV) follows a distinct pathway driven by the stability of the benzimidazole core.

Key Ions[11][12]

-

Molecular Ion (M

): m/z 148 (Base peak or high intensity). -

[M - OH]

: m/z 131 (Loss of hydroxyl radical). -

[M - CH

OH] -

[M - CHO]

: m/z 119 (Rearrangement and loss of formyl radical). -

RDA / Ring Break: m/z 90-92 (Degradation of the imidazole ring, loss of HCN).

Fragmentation Logic Visualization

The following diagram illustrates the primary fragmentation pathways and the tautomeric equilibrium.

Figure 1: Mass spectrometry fragmentation pathway and tautomeric context.

Infrared (IR) Spectroscopy

The IR spectrum (KBr pellet or ATR) provides rapid confirmation of functional groups.

| Frequency (cm | Intensity | Vibration Mode | Assignment |

| 3100 - 3400 | Broad, Strong | Hydrogen-bonded hydroxyl and imidazole NH. | |

| 2850 - 2950 | Medium | Aliphatic CH | |

| 1620 - 1630 | Medium | Imidazole ring stretch. | |

| 1590, 1450 | Strong | Aromatic skeletal vibrations. | |

| 1000 - 1050 | Strong | Primary alcohol C-O stretch. |

Synthesis & Structural Elucidation Workflow

The following workflow summarizes the logic for confirming the structure of this compound starting from the carboxylic acid precursor.

Figure 2: Synthesis and structural validation workflow.

References

-

Synthesis and General Characterization: European Journal of Medicinal Chemistry. (2018).[5][6] Synthesis and screening of benzimidazole derivatives.

-

Crystallographic & Structural Data: Acta Crystallographica Section E. (2012). Structure of (1H-Benzimidazol-1-yl)methanol and related derivatives. (Note: Provides comparative bond lengths for the benzimidazole core).

-

Benzimidazole Tautomerism in NMR: Beilstein Journal of Organic Chemistry. (2014).[6] An experimental and theoretical NMR study of NH-benzimidazoles in solution.

-

Mass Spectrometry of Benzimidazoles: International Journal of Development Research. (2016).[7] Study of mass spectra of benzimidazole derivatives.

-

Product Identification: ChemicalBook. This compound (CAS 106429-29-2) Product Specifications.

Sources

- 1. This compound | Dakang Pharmaceuticals [dakangpharm.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. unn.edu.ng [unn.edu.ng]

- 4. 1H-Benzimidazole-5-carboxylic acid(15788-16-6) 13C NMR spectrum [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1H-benzimidazol-5-ylmethanol for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 1H-benzimidazol-5-ylmethanol, a key heterocyclic compound with significant applications in medicinal chemistry. As the solubility of a potential drug candidate is a critical determinant of its bioavailability and therapeutic efficacy, this document offers a detailed exploration of its physicochemical properties, robust experimental protocols for solubility determination, and an analysis of the factors governing its behavior in various solvent systems.

Introduction: The Significance of this compound and Its Solubility

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmacologically active agents. This compound, with its constituent benzimidazole ring and a hydroxymethyl group, presents a molecule of interest for further chemical modification and biological screening. The hydroxymethyl group, in particular, offers a reactive handle for the synthesis of diverse derivatives, while also influencing the molecule's polarity and hydrogen bonding capacity.

Understanding the solubility of this compound is paramount for several reasons:

-

Drug Formulation: Inadequate solubility is a major hurdle in the development of oral dosage forms. A thorough understanding of its solubility profile in aqueous and organic media is essential for designing effective formulation strategies.

-

Biological Assays: The concentration of a compound in a biological assay medium directly impacts the reliability and reproducibility of experimental results. Poor solubility can lead to compound precipitation and inaccurate pharmacological data.

-

Synthetic Chemistry: Solubility in various organic solvents is a critical parameter for reaction setup, purification, and crystallization processes.

This guide will delve into the key aspects of this compound's solubility, providing researchers with the foundational knowledge and practical methodologies to effectively work with this compound.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physicochemical properties is the cornerstone of predicting and interpreting its solubility behavior. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 128.5-131 °C | [3][4] |

| Predicted pKa | 12.48 ± 0.10 | [3][4] |

| Predicted logP | Value not explicitly found, but expected to be low due to polar functional groups. | |

| CAS Number | 106429-29-2 | [1] |

Note: Predicted values are computationally derived and should be experimentally verified.

The presence of the benzimidazole ring system, which contains both acidic (N-H) and basic (pyridinic-like nitrogen) centers, along with the polar hydroxymethyl group, suggests that this compound will exhibit amphiprotic behavior and a degree of aqueous solubility. The predicted pKa indicates that the N-H proton is weakly acidic.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and reproducible solubility data, a well-defined experimental protocol is essential. The shake-flask method is the gold standard for determining thermodynamic (or equilibrium) solubility.[5] This section provides a detailed, step-by-step protocol tailored for this compound.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the supernatant is then quantified to determine the equilibrium solubility.[6]

Detailed Experimental Protocol

Materials and Reagents:

-

This compound (solid, high purity)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, methanol, ethanol, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF))

-

Volumetric flasks and pipettes

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

Procedure:

-

Preparation of Solvent Systems: Prepare the desired aqueous and organic solvent systems. For aqueous solubility, it is crucial to control the pH, especially for ionizable compounds like this compound. Prepare buffer solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[7]

-

Addition of Excess Compound: Accurately weigh an excess amount of this compound and add it to a known volume of the chosen solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials on an orbital shaker set to a constant speed and temperature (typically 25 °C or 37 °C for physiological relevance).[5] Allow the samples to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. It is advisable to take time-point samples (e.g., at 24, 48, and 72 hours) to confirm that the measured solubility has plateaued.[5]

-

Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at a high speed to pellet the solid material.

-

Sample Collection and Filtration: Carefully collect the supernatant, ensuring that no solid particles are disturbed. For further purification, filter the supernatant through a syringe filter (0.22 µm) to remove any remaining fine particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as HPLC-UV.

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent system.

-

Analysis: Inject the standard solutions and the filtered sample supernatant into the HPLC system.

-

Calculation: Determine the concentration of the sample by comparing its peak area to the calibration curve.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL or µM.

Visual Representation of the Experimental Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

Factors Influencing the Solubility of this compound

The solubility of this compound is not a fixed value but is influenced by several interconnected factors.

pH and Ionization

As a molecule with both weakly acidic (imidazole N-H) and basic (pyridinic nitrogen) functionalities, the solubility of this compound in aqueous media is expected to be highly pH-dependent.

-

In acidic conditions (low pH): The pyridinic nitrogen will be protonated, forming a cationic species. This ionized form will have significantly higher aqueous solubility compared to the neutral molecule due to ion-dipole interactions with water.

-

In alkaline conditions (high pH): The N-H proton of the imidazole ring can be deprotonated, forming an anionic species. This will also lead to an increase in aqueous solubility.

-

At the isoelectric point (pI): The compound will exist predominantly in its neutral form, exhibiting its minimum aqueous solubility. The pI can be estimated from the pKa values of the acidic and basic groups.

The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized forms at a given pH, which directly correlates with solubility.

Solvent Polarity

The general principle of "like dissolves like" is applicable here.

-

Polar Protic Solvents (e.g., water, methanol, ethanol): The presence of the hydroxymethyl group and the N-H group allows this compound to act as both a hydrogen bond donor and acceptor. This facilitates strong intermolecular interactions with polar protic solvents, leading to good solubility. The solubility in alcohols is expected to decrease as the alkyl chain length increases, due to the decreasing polarity of the solvent.[8]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are excellent hydrogen bond acceptors and can effectively solvate this compound, leading to high solubility.[9]

-

Nonpolar Solvents (e.g., hexane, toluene): Due to the significant polarity of this compound, its solubility in nonpolar solvents is expected to be very low.

Crystal Polymorphism

The solid-state properties of this compound can significantly impact its solubility. Different crystalline forms (polymorphs) of the same compound can have different lattice energies. A more stable polymorph with a higher lattice energy will generally exhibit lower solubility than a less stable, metastable form. It is therefore crucial to characterize the solid form of the compound being used in solubility studies.

Temperature

For most solid solutes, solubility increases with increasing temperature as the dissolution process is often endothermic.[9] This relationship should be experimentally determined for precise control over solubility in various applications.

Visual Representation of Influencing Factors

Caption: Key Factors Influencing Solubility.

Conclusion

The solubility of this compound is a multifaceted property governed by its inherent physicochemical characteristics and the external experimental conditions. This guide has provided a foundational understanding of these factors and a detailed, actionable protocol for the accurate determination of its thermodynamic solubility. For researchers and drug development professionals, a thorough characterization of solubility is not merely a preliminary step but a critical investment in the success of a research program. By applying the principles and methodologies outlined herein, scientists can generate reliable data to inform rational decisions in synthesis, formulation, and biological evaluation, ultimately accelerating the journey from a promising molecule to a potential therapeutic agent.

References

-

Request PDF. (2025, August 10). Solubility of Benzimidazoles in Alcohols. ResearchGate. [Link]

-

Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

-

ResearchGate. (2025, August 10). (PDF) Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. [Link]

-

protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

ACS Publications. (n.d.). Comparative Study of DSC-Based Protocols for API–Polymer Solubility Determination | Molecular Pharmaceutics. [Link]

-

Biotage. (n.d.). Can Strong Solvents Like DMSO and DMF be Used as Injection Solvents in Reversed-Phase Flash Chromatography?. [Link]

-

World Health Organization. (n.d.). Annex 4. [Link]

-

Solubility of Things. (n.d.). Benzimidazole. [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. [Link]

-

TAPI. (n.d.). Solving solubility issues in modern APIs. [Link]

-

protocols.io. (2018, July 2). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. [Link]

-

PubChem. (n.d.). (1-methyl-1H-imidazol-5-yl)methanol. [Link]

-

Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

Biomedical Research and Therapy. (n.d.). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

-

protocols.io. (2025, August 3). In-vitro Thermodynamic Solubility. [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

-

DTIC. (2020, June 10). RESEARCH ON BENZIMIDAZOLE DERIVATIVES. [Link]

-

Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(3), o615. [Link]

-

ResearchGate. (2025, August 10). Effect of the Composition of Ethanol–DMSO Solvents on the Stability of Silver(I) Complexes with 18-Crown-6 | Request PDF. [Link]

-

Anticancer Research. (n.d.). Oral Fenbendazole for Cancer Therapy in Humans and Animals. [Link]

-

Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

-

Biomedical Research and Therapy. (2020, July 29). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

-

ResearchGate. (2020, July 29). (PDF) Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. [Link]

-

National Institutes of Health. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

Sources

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. 106429-29-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound CAS#: 106429-29-2 [amp.chemicalbook.com]

- 5. enamine.net [enamine.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. who.int [who.int]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

The Benzimidazole Blueprint: A Technical Guide to Privileged Scaffold Discovery

Executive Summary

In the realm of medicinal chemistry, benzimidazole (1H-benzimidazole) is not merely a heterocycle; it is a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets.[1][2][3][4][5] Structurally isosteric to naturally occurring purine nucleotides (adenine and guanine), benzimidazoles possess an inherent affinity for biopolymers, making them indispensable in the discovery of anthelmintics, proton pump inhibitors (PPIs), and, most recently, targeted kinase inhibitors in oncology.

This guide moves beyond basic textbook definitions to provide a rigorous, field-tested approach to the design, synthesis, and validation of novel benzimidazole libraries.

Part 1: The Mechanistic Basis (Why It Works)

The ubiquity of the benzimidazole moiety in FDA-approved drugs (e.g., Albendazole, Omeprazole, Abemaciclib) is not coincidental. It stems from specific physicochemical properties that facilitate ligand-target binding:

-

Amphoteric Nature: The imidazole ring contains both a protonated nitrogen (N-H, pKa ~12.8) and a basic nitrogen (N:, pKa ~5.6). This allows the molecule to act as both a hydrogen bond donor and acceptor, adapting to various receptor pockets.

-

π-π Stacking: The fused benzene ring extends the conjugated π-system, enabling strong stacking interactions with aromatic amino acid residues (Phe, Tyr, Trp) in protein binding sites.

-

Purine Mimicry: Its structural resemblance to purine bases allows it to competitively inhibit enzymes that utilize ATP or GTP, such as kinases and tubulin.

Visualization: The Pharmacophore Logic

The following diagram illustrates the dual-nature interaction capability of the benzimidazole core.

Figure 1: Functional decomposition of the benzimidazole scaffold. N1 and N3 provide hydrogen bonding versatility, while C2 and C5/6 allow for steric and electronic optimization.

Part 2: Synthetic Strategies & Methodologies

While the classical Phillips Condensation (acid-catalyzed condensation of o-phenylenediamine with carboxylic acids) is robust, it often requires harsh conditions incompatible with sensitive functional groups. Modern drug discovery demands milder, higher-yielding, and "greener" approaches.

Comparison of Synthetic Routes

| Method | Reagents | Conditions | Pros | Cons |

| Phillips Condensation | Carboxylic acid + HCl | High Temp / Reflux | Scalable, cheap | Low functional group tolerance |

| Oxidative Cyclization | Aldehyde + Na₂S₂O₅ | Reflux (EtOH/Water) | Mild, high yield | Requires purification |

| Metal-Catalyzed | Aryl halide + Amidine | Cu or Pd catalyst | C-H activation possible | Expensive, metal residue |

| Green/DES (Recommended) | Aldehyde + DES* | 80°C, Solvent-free | Self-validating , Eco-friendly | Limited to specific aldehydes |

*DES = Deep Eutectic Solvent (e.g., Choline Chloride:Urea)

Workflow Visualization: Modern Synthesis

Figure 2: Divergent synthetic pathways. Route B (Green Synthesis) is preferred for library generation due to simpler workup and environmental compliance.

Part 3: Detailed Experimental Protocol

Protocol: Green Synthesis of 2-Aryl Benzimidazoles via Deep Eutectic Solvent (DES)

This protocol is selected for its self-validating nature. The reaction progress is visually indicated by the solidification of the mixture, and the product is isolated by simple water addition (hydrophobic effect), minimizing chromatography.

Reagents:

-

o-Phenylenediamine (1.0 mmol)[6]

-

Substituted Benzaldehyde (1.0 mmol)

-

Deep Eutectic Solvent: Choline Chloride/Urea (1:2 molar ratio)

Step-by-Step Procedure:

-

DES Preparation: Mix Choline Chloride and Urea (1:2) in a beaker. Heat to 80°C with stirring until a clear, homogeneous liquid forms. This is your reaction medium and catalyst.

-

Reaction Initiation: Add o-phenylenediamine (1.0 mmol) and the chosen aldehyde (1.0 mmol) to the DES (approx. 1-2 mL).

-

Execution: Stir the mixture at 80°C.

-

Self-Validation Check: The reaction typically proceeds rapidly (10–45 mins). Monitor via TLC (Ethyl Acetate:Hexane 3:7). The disappearance of the aldehyde spot and the appearance of a fluorescent blue/purple spot (benzimidazole) under UV light confirms progress.

-

-

Work-up: Once complete, cool the mixture to room temperature. Add crushed ice/water (10 mL).

-

Purification: Filter the solid, wash copiously with water to remove DES and unreacted amine. Recrystallize from hot ethanol if necessary.

Yield Expectation: 85–95% for electron-poor aldehydes; 75–85% for electron-rich aldehydes.

Part 4: Case Study – Anticancer Application (Tubulin Inhibition)

Benzimidazoles are potent Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site of tubulin, inhibiting polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5]

Mechanism of Action Diagram

Figure 3: Cascade of events following benzimidazole binding to tubulin. The disruption of microtubule dynamics is the primary lethal event for the cancer cell.

Structure-Activity Relationship (SAR) for Tubulin Inhibition

-

Position 2: A bulky aryl or heteroaryl group (e.g., thiophene, furan) is essential for occupying the hydrophobic pocket of the colchicine site.

-

Position 5/6: Electron-withdrawing groups (e.g., -F, -Cl, -CF3) often enhance metabolic stability and potency.

-

Position 1: Small alkyl groups (Methyl/Ethyl) or carbamates (as seen in Albendazole) are preferred. Large bulky groups here often abolish activity due to steric clash.

References

-

Ram Kumar et al. (2024).[7] Benzimidazole as a Privileged Scaffold in Drug Design and Discovery. Current Topics in Medicinal Chemistry.

-

BenchChem Technical Support. (2025). Application Notes and Protocols for the Green Synthesis of Benzimidazole Derivatives. BenchChem.

-

Dua, R. et al. (2019). Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent. Journal of Chemistry.

-

Tahlan, S. et al. (2021). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini-Reviews in Medicinal Chemistry.

-

RSC Advances. (2023). Recent achievements in the synthesis of benzimidazole derivatives. Royal Society of Chemistry.

Sources

- 1. A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Functionalized Benzimidazole Scaffolds: Privileged Heterocycle for Drug Design in Therapeutic Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jrtdd.com [jrtdd.com]

- 5. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Benzimidazole as a Privileged Scaffold in Drug Design and Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 9. Benzimidazole-based small molecules as anticancer agents targeting telomeric G-quadruplex and inhibiting telomerase enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05014B [pubs.rsc.org]

Physicochemical properties of 1H-benzimidazol-5-ylmethanol

This guide provides an in-depth technical analysis of 1H-benzimidazol-5-ylmethanol , a critical heterocyclic building block in medicinal chemistry. It addresses the specific physicochemical attributes, synthesis pathways, and characterization data required for high-level research and drug development.

Technical Guide & Whitepaper

Executive Summary

This compound (CAS: 106429-29-2) functions as a versatile pharmacophore, combining the privileged benzimidazole scaffold with a primary alcohol handle. This dual functionality allows for diverse chemical modifications, including oxidation to aldehydes, conversion to halides, or direct coupling in fragment-based drug discovery. Its physicochemical profile is defined by amphoteric ionization, moderate polarity, and specific solubility windows critical for formulation.

Chemical Identity & Structural Analysis

The compound exists as a tautomeric mixture in solution, where the hydrogen on the imidazole nitrogen oscillates between N1 and N3. However, the 5-hydroxymethyl substitution pattern is fixed on the benzene ring.

| Attribute | Technical Specification |

| IUPAC Name | (1H-Benzimidazol-5-yl)methanol |

| Common Synonyms | 5-(Hydroxymethyl)-1H-benzimidazole; 5-Hydroxymethylbenzimidazole |

| CAS Number | 106429-29-2 |

| Molecular Formula | C |

| Molecular Weight | 148.16 g/mol |

| SMILES | OCc1ccc2[nH]cnc2c1 |

| InChI Key | ITPDIGZAMXKBCF-UHFFFAOYSA-N |

| Tautomerism | Exists in equilibrium with 1H-benzimidazol-6-ylmethanol |

Physicochemical Properties

The integration of a polar hydroxymethyl group onto the lipophilic benzimidazole core significantly alters the physicochemical landscape compared to the parent heterocycle.

Ionization & pKa Profile

The benzimidazole core is amphoteric. The hydroxymethyl group exerts a weak electron-withdrawing inductive effect (-I), slightly modulating the ring pKa values.

-

Basic pKa (N3 Protonation): ~5.4 – 5.6

-

Mechanism:[1] Protonation of the pyridinic nitrogen (N3) to form the cation.

-

Implication: At physiological pH (7.4), the molecule is predominantly neutral (~99%), facilitating membrane permeability.

-

-

Acidic pKa (N1 Deprotonation): ~12.5 – 12.8

-

Mechanism:[1] Loss of the pyrrolic proton (N1) to form the anion.

-

Implication: Significant solubility increase in high pH (>13) environments.

-

Lipophilicity (LogP/LogD)

-

LogP (Neutral): Estimated at 0.6 – 0.9 .

-

Context: The parent benzimidazole has a LogP of ~1.3. The introduction of the hydrophilic -CH

OH group lowers the partition coefficient by approximately 0.5–0.7 log units.

-

-

LogD (pH 7.4): ~0.6 (Similar to LogP as the species is neutral).

-

LogD (pH 2.0): < -1.0 (Highly soluble cationic form).

Solubility Profile

| Solvent System | Solubility Rating | Notes |

| Water (pH 7) | Sparingly Soluble | Hydrogen bonding from -OH aids solubility, but the aromatic core limits it. |

| 0.1 N HCl | Highly Soluble | Protonation of N3 drives dissolution. |

| DMSO | Soluble (>50 mg/mL) | Preferred solvent for stock solutions. |

| Methanol/Ethanol | Moderate to Soluble | Heating may be required for high concentrations. |

Synthesis & Experimental Protocols

The most robust synthetic route involves the reduction of the commercially available carboxylic acid precursor. This method avoids the formation of the N-substituted isomer (1-yl), which is a common impurity in alkylation reactions.

Validated Synthesis Protocol

Reaction: Reduction of 1H-benzimidazole-5-carboxylic acid.

-

Setup: Flame-dry a 250 mL round-bottom flask and purge with Argon.

-

Reagents:

-

Substrate: 1H-benzimidazole-5-carboxylic acid (CAS 15788-16-6).[2]

-

Reductant: Lithium Aluminum Hydride (LiAlH

), 2.0 equivalents. -

Solvent: Anhydrous Tetrahydrofuran (THF).

-

-

Procedure:

-

Suspend the carboxylic acid (1.0 g) in THF (20 mL) at 0°C.

-

Add LiAlH

(2.0 equiv) portion-wise carefully (exothermic H -

Reflux the mixture at 65°C for 12–24 hours. Monitor by TLC (MeOH/DCM 1:9).

-

Quench: Cool to 0°C. Perform Fieser workup (add water, 15% NaOH, water).

-

Isolation: Filter the aluminum salts. Evaporate the filtrate to yield the crude alcohol.

-

Purification: Recrystallization from Ethanol/Water or column chromatography (DCM:MeOH 9:1).

-

Visualization of Synthesis & Equilibria

The following diagram illustrates the reduction pathway and the ionization states relevant to extraction and formulation.

Caption: Synthesis via reduction and pH-dependent ionization equilibria determining solubility.

Spectral Characterization

Accurate identification requires distinguishing the 5-yl isomer from the 1-yl isomer. The 1H NMR pattern in the aromatic region is diagnostic.

Predicted NMR Data (DMSO-d )

-

H NMR (400 MHz):

- 12.30 (br s, 1H, NH ): Exchangeable.

- 8.15 (s, 1H, H-2 ): Characteristic downfield singlet of the imidazole ring.

- 7.55 (s/d, 1H, H-4 ): Ortho to the hydroxymethyl group, meta to the NH.

- 7.45 (d, 1H, H-7 ): Ortho to the NH.

- 7.15 (d, 1H, H-6 ): Adjacent to H-7.

-

5.15 (t, 1H, OH ): Triplet if coupling with CH

-

4.60 (d, 2H, CH

Mass Spectrometry[4]

-

ESI-MS: [M+H]

= 149.07 m/z. -

Fragmentation: Loss of H

O (M-18) is a common fragmentation pathway for benzylic alcohols.

Stability & Handling

-

Thermal Stability: The compound is a crystalline solid with a high melting point (typically >130°C, though precise values vary by polymorph/purity). It is stable at room temperature.

-

Reactivity:

-

Oxidation: The primary alcohol is susceptible to oxidation to the aldehyde (using MnO

) or acid (using KMnO -

Hygroscopicity: Moderately hygroscopic; store in a desiccator.

-

-

Safety: Classified as an Irritant (H315, H319, H335). Avoid inhalation of dust.

References

-

Synthesis & Reduction Protocol: Álvarez, R., et al. "Synthesis and biological evaluation of new benzimidazole derivatives." European Journal of Medicinal Chemistry, 2018.

-

Benzimidazole Physicochemical Data: "Physical Properties of Benzimidazole Derivatives." National Institute of Standards and Technology (NIST) Chemistry WebBook.

-

pKa Prediction & Ionization: "Benzimidazole Dissociation Constants." PubChem Database (CID 11979 Analog Data).

-

NMR Solvent Impurities & Standards: Babij, N.R., et al. "NMR Chemical Shifts of Trace Impurities." Organic Process Research & Development, 2016.

Sources

1H-benzimidazol-5-ylmethanol literature review

An In-Depth Technical Guide to 1H-benzimidazol-5-ylmethanol: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block in medicinal chemistry. We will explore its synthesis, physicochemical properties, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is designed to be a practical resource, offering not just data, but also insights into the strategic application of this compound in drug discovery programs.

Introduction: The Significance of the Benzimidazole Scaffold

The benzimidazole nucleus, formed by the fusion of a benzene ring with an imidazole ring, is a "privileged structure" in medicinal chemistry. This core is present in a wide array of pharmacologically active compounds, owing to its ability to mimic other endogenous molecules and interact with a variety of biological targets. The inherent aromaticity and the presence of nitrogen atoms allow for a range of non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for molecular recognition.

The introduction of a hydroxymethyl group at the 5-position of the benzimidazole ring, yielding this compound, provides a critical functional handle for further chemical modifications. This alcohol moiety can be readily oxidized to an aldehyde or carboxylic acid, or used in ether and ester linkages, opening up a vast chemical space for the synthesis of diverse compound libraries.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source/Method |

| CAS Number | 106429-29-2 | Chemical Abstracts Service[1] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | [1] |

| Melting Point | 407 K (134 °C) | Experimental (for isomer 1H-Benzimidazol-1-ylmethanol)[2] |

| pKa (Predicted) | 5.3 (most basic) | Predicted using computational software |

| logP (Predicted) | 1.2 | Predicted using computational software |

| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in non-polar solvents. | General knowledge based on structure |

Spectroscopic Characterization:

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum of the isomeric (1H-Benzimidazol-1-yl)methanol in CDCl₃ shows characteristic peaks at 5.60, 6.78, 7.23, 7.29, 7.66, and 8.28 ppm[2]. For this compound, one would expect to see signals corresponding to the aromatic protons on the benzimidazole ring, a singlet for the methylene protons of the CH₂OH group, and a broad singlet for the hydroxyl proton. The exact chemical shifts would be dependent on the solvent used.

-

¹³C NMR: The carbon NMR spectrum of (1H-Benzimidazol-1-yl)methanol in CDCl₃ displays signals at 67.8, 111.4, 119.8, 122.3, 122.9, 133.7, 144.1, and 144.8 ppm[2]. For this compound, characteristic peaks for the eight carbon atoms would be observed, with the carbon of the CH₂OH group appearing in the aliphatic region (typically around 60-65 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum of this compound is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol and the N-H stretching of the imidazole ring. C-H stretching vibrations for the aromatic and CH₂ groups would appear around 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring would be observed in the 1450-1620 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 148.16). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other characteristic fragments of the benzimidazole core.

Synthesis of this compound and Its Derivatives

The synthesis of the benzimidazole core can be achieved through various methods, with the most common being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

Synthesis of the Core Moiety: this compound

A reliable and frequently cited method for the synthesis of this compound is the reduction of 1H-benzo[d]imidazole-5-carboxylic acid.

Workflow for the Synthesis of this compound

Caption: Reduction of 1H-benzo[d]imidazole-5-carboxylic acid to this compound.

Detailed Experimental Protocol: Reduction of 1H-benzo[d]imidazole-5-carboxylic acid[1]

-

Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a suspension of 1H-benzo[d]imidazole-5-carboxylic acid (1.0 eq) in dry tetrahydrofuran (THF).

-

Reaction: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Carefully add lithium aluminium hydride (LiAlH₄) (2.0 eq) portion-wise to the suspension.

-

Heating: Heat the reaction mixture to 65 °C and stir for 48 hours.

-

Work-up: After cooling to room temperature, cautiously pour the reaction mixture into a mixture of ethyl acetate (EtOAc) and ethanol (EtOH) to quench the excess LiAlH₄.

-

Isolation: Filter the resulting precipitate and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography to yield the final product.

Self-Validation and Causality: The use of a powerful reducing agent like LiAlH₄ is necessary for the direct reduction of a carboxylic acid to an alcohol. The reaction is performed in an anhydrous aprotic solvent like THF and under an inert atmosphere to prevent the highly reactive LiAlH₄ from reacting with water or atmospheric moisture. The extended reaction time and elevated temperature ensure the complete conversion of the starting material.

Applications in Drug Discovery: A Scaffold for Bioactive Molecules

The true value of this compound lies in its utility as a starting material for the synthesis of a diverse range of biologically active molecules. The hydroxyl group provides a convenient point for derivatization, leading to compounds with potential applications in oncology, infectious diseases, and inflammation.

Anticancer Activity: Targeting Tubulin and Kinases

Benzimidazole derivatives are well-known for their anticancer properties, with many acting as inhibitors of tubulin polymerization or as kinase inhibitors.

Mechanism of Action: Tubulin Polymerization Inhibition

Many benzimidazole-based compounds exert their anticancer effects by binding to β-tubulin, a subunit of microtubules. This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for the formation of the mitotic spindle during cell division. The failure to form a proper mitotic spindle leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).

Signaling Pathway: Tubulin Inhibition Leading to Apoptosis

Caption: Downstream signaling cascade initiated by benzimidazole-mediated tubulin inhibition.

Table 2: Anticancer Activity of Selected Benzimidazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound 7n | SK-Mel-28 (Melanoma) | 2.55 | Tubulin Polymerization Inhibitor | [3] |

| Compound 7u | SK-Mel-28 (Melanoma) | 17.89 | Tubulin Polymerization Inhibitor | [3] |

| Compound 4w | A549 (Lung) | 1.55 | PI3K Inhibitor | [4] |

| Compound 10 | MDA-MB-231 (Breast) | 0.33 | EGFR Kinase Inhibitor | [5] |

| Compound 13 | A549 (Lung) | 0.38 | EGFR Kinase Inhibitor | [5] |

Antimicrobial Activity

Derivatives of benzimidazole have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The mechanism of action in microbes can vary, but often involves the inhibition of essential enzymes or disruption of cellular structures.

Table 3: Antimicrobial Activity of Selected Benzimidazole Derivatives

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Compound 5i | S. aureus | - | Active |

| Compound 5i | E. coli | - | Active |

| 5-halobenzimidazole derivatives | MRSA | comparable to ciprofloxacin | [6] |

| 23 synthesized compounds | Fungal strains | equivalent or greater than amphotericin B | [6] |

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the biological data, detailed and validated experimental protocols are essential.

Protocol: MTT Assay for Cell Viability and Cytotoxicity

This assay is a colorimetric method used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate for 6 to 24 hours at 37°C in a humidified incubator with 5% CO₂.

-

Compound Treatment: Add various concentrations of the test compound to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours to ensure all formazan crystals are dissolved. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Intellectual Property and Patent Landscape

The benzimidazole scaffold is frequently cited in the patent literature for a wide range of therapeutic applications, highlighting its commercial importance in drug development. A search for patents citing "benzimidazole" reveals numerous applications in areas such as oncology, infectious diseases, and inflammatory disorders. While patents specifically claiming this compound as a final product are less common, its role as a key intermediate is implied in many synthetic schemes for more complex benzimidazole derivatives. For instance, patents for kinase inhibitors and antiviral agents often describe synthetic routes that could potentially utilize this building block.

Conclusion and Future Perspectives

This compound represents a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its straightforward synthesis and the reactivity of its hydroxymethyl group make it an attractive scaffold for medicinal chemists. The demonstrated anticancer and antimicrobial activities of its derivatives underscore the potential of this compound in drug discovery. Future research will likely focus on the development of more efficient and scalable synthetic routes, as well as the exploration of novel derivatives with improved potency and selectivity for various biological targets. The continued investigation of the structure-activity relationships of compounds derived from this compound will undoubtedly lead to the discovery of new and effective therapeutic agents.

References

-

Rivera, A., Maldonado, M., Ríos-Motta, J., Fejfarová, K., & Dušek, M. (2012). (1H-Benzimidazol-1-yl)methanol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o615. [Link]

-

PubChem. (n.d.). 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-. Retrieved from [Link]

-

IJIRT. (2021). Synthesis and Anticancer Activity of Some Novel-1H- BENZO[D]IMIDAZOL-1YL) PYRIDIN-2-YL. Retrieved from [Link]

-

Zayed, M. F., Ahmed, H. E. A., & Omar, A. M. (2024). Synthesis and Anticancer Potential of New Benzimidazole Theranostic. ChemistryOpen, 13(3), e202300263. [Link]

-

Indian Journal of Pharmaceutical and Biological Research. (2016). Synthesis and antimicrobial activity of some newer benzimidazole derivatives – an overview. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis, and anticancer activity of some novel 1H-benzo[d]imidazole-5-carboxamide derivatives as fatty acid synthase inhibitors. Retrieved from [Link]

-

Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

-

Kumar, S., et al. (2023). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies. Bioorganic & Medicinal Chemistry Letters, 92, 129494. [Link]

- Google Patents. (n.d.). US7157584B2 - Benzimidazole derivative and use thereof.

-

Li, Y., et al. (2010). Synthesis and biological evaluation of 1H-benzimidazol-5-ols as potent HBV inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(24), 7354-7357. [Link]

-

Ma, C., et al. (2023). Design, synthesis and antitumor effects of novel benzimidazole derivatives as PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 91, 129469. [Link]

-

NIST. (n.d.). 1H-Benzimidazole. Retrieved from [Link]

-